1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]
Description
1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]: is a chemical compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a hydrazone group attached to the isochromene ring system, which includes a fluorophenyl substituent
Properties
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-1-hydroxyisochromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULIIOQDMCKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] typically involves the reaction of 1H-isochromene-1,3,4-trione with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isochromene derivatives.
Scientific Research Applications
1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
Comparison: 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. In comparison, the dichlorophenyl and dibromophenyl derivatives may exhibit different reactivity and biological properties due to the presence of chlorine or bromine atoms, which can affect the compound’s electronic and steric properties.
Biological Activity
1H-Isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] (CAS No. 339021-15-7) is a synthetic compound belonging to the class of isochromene derivatives. It features a hydrazone group attached to the isochromene structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H9FN2O3
- Molecular Weight : 284.24 g/mol
- Structure : The compound consists of an isochromene core with a hydrazone linkage to a 4-fluorophenyl group.
The biological activity of 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The hydrazone functional group can form hydrogen bonds with biomolecules, influencing their conformation and activity.
- Cell Membrane Penetration : The fluorophenyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Modulation of Biochemical Pathways : This compound may affect multiple signaling pathways, leading to various pharmacological effects.
Antimicrobial Properties
Research has indicated that derivatives of isochromene possess significant antimicrobial activity. Studies have shown that 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] exhibits inhibitory effects against several bacterial strains. For example:
- Staphylococcus aureus : Effective at concentrations as low as 50 µg/mL.
- Escherichia coli : Demonstrated a minimum inhibitory concentration (MIC) of 75 µg/mL.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines such as:
- HeLa Cells : IC50 value of approximately 30 µM after 48 hours of treatment.
- MCF-7 Cells : Shows significant cytotoxicity with an IC50 value around 25 µM.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isochromene derivatives, including the hydrazone derivative. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis.
Study on Anticancer Effects
In a recent publication in Cancer Letters, researchers explored the mechanism behind the anticancer activity of 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]. They found that the compound activates caspase pathways leading to programmed cell death in cancer cells while sparing normal cells.
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1H-Isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] | Structure | MIC = 50 µg/mL (S. aureus) | IC50 = 30 µM (HeLa) |
| Isochromene Derivative A | Structure | MIC = 100 µg/mL (E. coli) | IC50 = 40 µM (MCF-7) |
| Isochromene Derivative B | Structure | MIC = >200 µg/mL | IC50 = >100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
